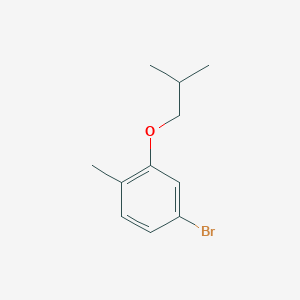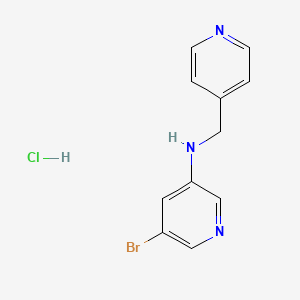
5-溴-N-(吡啶-4-基甲基)吡啶-3-胺盐酸盐
描述
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 1803561-08-1 . It has a molecular weight of 300.59 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-(Bromomethyl)pyridine hydrobromide, a substituted pyridine, reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H . This indicates the presence of a bromine atom, a chloride ion, and several nitrogen and hydrogen atoms in the structure.
Chemical Reactions Analysis
While specific reactions involving 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride are not available, related compounds have been studied. For example, 4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI Code is 1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H .
科学研究应用
催化选择性和化学选择性
Ji、Li 和 Bunnelle(2003 年)的研究重点是钯-Xantphos 络合物在多卤代吡啶(包括 5-溴-2-氯吡啶)的胺化中的应用,该过程产生了高产率并对氨基取代的吡啶表现出优异的化学选择性。这一催化过程强调了使用此类络合物进行选择性胺化的效率,这对于开发药物和先进材料至关重要 (Jianguo Ji、Tao Li 和 W. Bunnelle,2003 年).
新型衍生物合成
Ahmad 等人(2017 年)描述了一种通过钯催化的 Suzuki 交叉偶联反应合成新型吡啶衍生物的有效方法,该反应使用市售的 5-溴-2-甲基吡啶-3-胺。该方法不仅突出了该化合物在创建新分子中的关键作用,还探讨了它们的潜在应用,包括它们的生物活性。这些衍生物表现出不同的抗血栓和生物膜抑制活性,表明它们在生物医学研究中的效用 (Gulraiz Ahmad 等人,2017 年).
抗菌活性
Bayrak 等人(2009 年)探索了 5-吡啶-4-基-1,3,4-恶二唑-2-硫醇及其衍生物的抗菌特性,这些衍生物是从异烟肼合成的。这些化合物表现出良好至中等的抗菌活性,表明该化学物质作为开发新型抗菌剂的前体的潜力 (Hacer Bayrak 等人,2009 年).
荧光和电子性质
Toche 和 Chavan(2013 年)对噻吩并 [3, 2-c] 吡啶衍生物的荧光行为的研究证明了供体-受体取代基对这些分子的吸收和发射性质的影响。这项工作表明卤代吡啶作为合成在光电和传感技术中具有潜在应用的化合物的原料的作用 (R. Toche 和 S. Chavan,2013 年).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
作用机制
The exact biological targets and pathways affected by this compound would depend on its specific chemical structure and the functional groups present. In general, the biological activity of a compound is determined by its interactions with various proteins, enzymes, or receptors in the body. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in therapeutic effects or side effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution in the body. Metabolism of the compound can lead to its activation or inactivation, and can also generate metabolites with their own biological activities .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of the compound. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .
生化分析
Biochemical Properties
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for various biochemical processes. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting the overall levels of these metabolites within the cell. This compound can also alter metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLFMIUJZSUCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





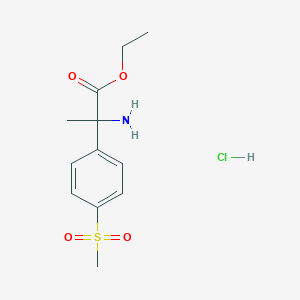


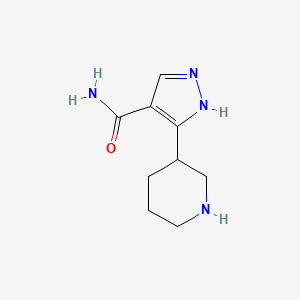
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
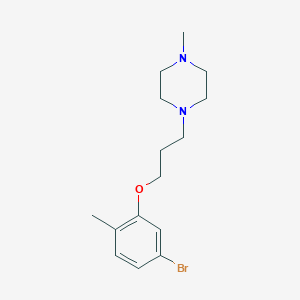
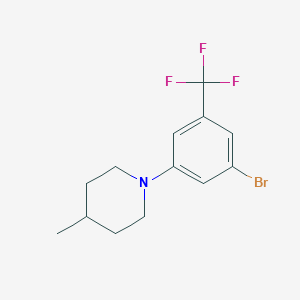
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)



